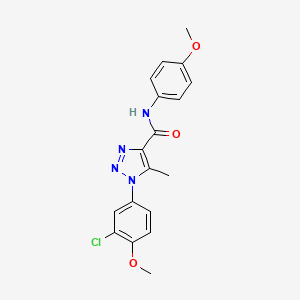
1-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as antimicrobial, antifungal, and anticancer agents. This article explores the biological activity of this specific triazole derivative, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure:
- IUPAC Name : this compound
- Molecular Formula : C15H15ClN4O3
- Molecular Weight : 320.76 g/mol
The biological activity of triazole derivatives is often attributed to their ability to interact with specific enzymes and receptors within microbial cells. For instance:
- Antifungal Activity : Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi, leading to cell membrane disruption.
- Antibacterial Activity : Some triazoles exhibit activity against bacterial DNA gyrase, inhibiting DNA replication and transcription.
Antimicrobial Properties
Research indicates that triazole derivatives show significant antibacterial and antifungal activities. The compound has been tested against various pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate antibacterial activity |
| Escherichia coli | 16 | Moderate antibacterial activity |
| Candida albicans | 32 | Moderate antifungal activity |
| Mycobacterium tuberculosis | 16 | Significant antimycobacterial activity |
These findings suggest that the compound possesses a broad spectrum of antimicrobial activity.
Case Studies
- Study on Antibacterial Efficacy : A study published in MDPI explored various triazole derivatives and their antibacterial properties. The compound demonstrated notable efficacy against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .
- Antifungal Activity Assessment : Another research highlighted the effectiveness of triazole compounds against Candida albicans, where the compound showed an MIC of 32 µg/mL. This indicates potential use in treating fungal infections .
- In Silico Studies : Computational studies have revealed that this triazole derivative can effectively bind to target enzymes involved in microbial metabolism, suggesting a mechanism for its observed biological activities .
Pharmacological Applications
The pharmacological potential of this compound extends beyond antimicrobial properties:
- Anticancer Activity : Preliminary studies indicate that triazoles may inhibit tumor growth by targeting specific cancer cell lines.
- Anti-inflammatory Properties : There is emerging evidence that certain triazole derivatives can modulate inflammatory pathways, suggesting potential therapeutic roles in inflammatory diseases.
属性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(18(24)20-12-4-7-14(25-2)8-5-12)21-22-23(11)13-6-9-16(26-3)15(19)10-13/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJXVXHNNPITDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














